Cas no 1269151-39-4 (4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride)

4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride is a chemically synthesized organic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group and a methoxyaniline moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications. The oxadiazole ring contributes to its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its structural features suggest utility in the synthesis of heterocyclic compounds with potential pharmacological activity. The product is characterized by high purity and consistent quality, ensuring reliability for experimental use in drug discovery and chemical research. Proper handling and storage are recommended to maintain its integrity.
4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride structure
1269151-39-4 structure
Product Name:4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride
CAS No:1269151-39-4
MF:C10H12ClN3O2
MW:241.674180984497
CID:4584882
Update Time:2025-10-28

4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
    • 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride
    • Inchi: 1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
    • InChI Key: DMRANWYUTLQCBY-UHFFFAOYSA-N
    • SMILES: C(C1N=C(C)ON=1)OC1C=CC(N)=CC=1.Cl

4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride Pricemore >>

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4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
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Additional information on 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride

Introduction to 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride (CAS No. 1269151-39-4)

4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride, identified by its CAS number 1269151-39-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a 5-methyl-1,2,4-oxadiazole moiety linked to a methoxyaniline group, further modified by a hydrochloride salt form, enhancing its solubility and bioavailability. Such structural features make it a promising candidate for further exploration in therapeutic interventions.

The 5-methyl-1,2,4-oxadiazole core is a heterocyclic scaffold that has been extensively studied for its pharmacological properties. This moiety is characterized by its ability to interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. The presence of a methyl group at the 5-position of the oxadiazole ring introduces steric and electronic effects that can influence the compound's binding affinity and selectivity. In contrast, the methoxyaniline part of the molecule contributes to its aromaticity and potential for hydrogen bonding interactions, which are crucial for drug-receptor interactions. The hydrochloride salt form not only improves the compound's stability but also enhances its pharmacokinetic profile, making it more suitable for in vivo studies.

Recent advancements in medicinal chemistry have highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds containing the 5-methyl-1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, research published in peer-reviewed journals has shown that certain oxadiazole derivatives can inhibit the growth of tumor cells by targeting specific signaling pathways involved in cancer progression. The methoxyaniline component further extends these potential therapeutic applications by enhancing the compound's ability to cross cell membranes and reach intracellular targets.

The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the 5-methyl-1,2,4-oxadiazole core through cyclocondensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the methoxyaniline group via nucleophilic substitution or other coupling reactions. Finally, conversion to the hydrochloride salt is achieved through acidification techniques. The synthetic route must be optimized to minimize side reactions and impurities, ensuring that the final product meets pharmaceutical-grade standards.

In vitro studies have begun to uncover the mechanistic insights into the biological activities of 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride. Preliminary data suggest that this compound may exert its effects by interacting with key enzymes such as kinases and phosphodiesterases. These enzymes are critical regulators of various cellular processes, including signal transduction and gene expression. By modulating their activity, 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride could potentially interfere with pathological pathways associated with diseases such as cancer and inflammatory disorders. Further research is needed to elucidate the precise molecular targets and mechanisms of action underlying its observed biological effects.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for clinical applications. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are carefully evaluated to determine its safety and efficacy profile. Initial pharmacokinetic studies indicate that 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride exhibits reasonable oral bioavailability and moderate metabolic stability. These findings suggest that it may be suitable for oral administration in therapeutic settings. However, additional studies are required to fully characterize its pharmacokinetic behavior in different animal models and human populations.

The potential therapeutic applications of 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride are vast and span multiple disease areas. Given its structural similarity to known bioactive compounds, it may serve as a lead molecule for drug discovery programs targeting neurological disorders、cardiovascular diseases,and infectious diseases。 For example, analogs of this compound have shown promise in preclinical models as potential treatments for neurodegenerative conditions such as Alzheimer's disease, where modulation of kinase activity could slow disease progression. Similarly, its anti-inflammatory properties may make it relevant for managing chronic inflammatory diseases like rheumatoid arthritis.

Future research directions should focus on optimizing synthetic methodologies, exploring structure/activity relationships, and conducting comprehensive preclinical evaluations。 Advances in computational chemistry and molecular modeling could accelerate the design of novel derivatives with enhanced potency and selectivity。 Additionally, collaborations between academic institutions、pharmaceutical companies,and regulatory agencies will be essential for translating preclinical findings into clinical trials, ultimately bringing this promising compound closer to patient use。

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